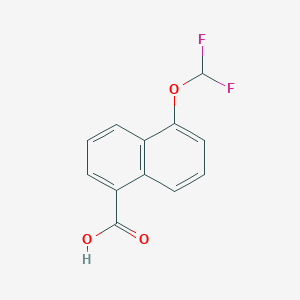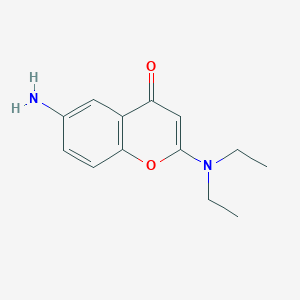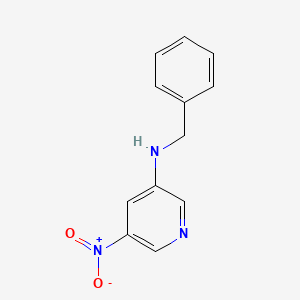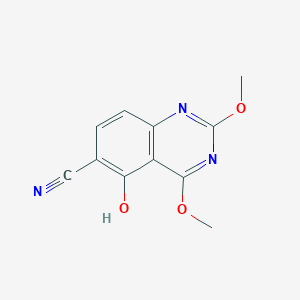
7-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid is a quinoline derivative with significant potential in various scientific fields. This compound is characterized by the presence of a methylsulfanyl group at the 7th position, a keto group at the 4th position, and a carboxylic acid group at the 3rd position of the quinoline ring. The unique structure of this compound makes it a valuable candidate for research in medicinal chemistry, pharmacology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Introduction of Methylsulfanyl Group: The methylsulfanyl group is introduced at the 7th position through a nucleophilic substitution reaction.
Formation of Keto Group: The keto group at the 4th position is formed through oxidation reactions.
Carboxylation: The carboxylic acid group at the 3rd position is introduced via carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce production costs .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the keto group, leading to the formation of alcohol derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Thiols, amines, and halides.
Major Products:
Oxidized Derivatives: Formation of sulfoxides and sulfones.
Reduced Derivatives: Formation of alcohols.
Substituted Derivatives: Introduction of various functional groups at the 7th position
Aplicaciones Científicas De Investigación
7-Methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential in drug development, particularly in the treatment of bacterial and viral infections.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 7-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.
Pathways Involved: The compound stabilizes the enzyme-DNA complex, leading to the inhibition of DNA replication and ultimately causing cell death in bacteria.
Comparación Con Compuestos Similares
Ciprofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action.
Nalidixic Acid: An early quinolone antibiotic with structural similarities.
Levofloxacin: Another fluoroquinolone with enhanced activity against a broader range of bacteria.
Uniqueness: 7-Methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfanyl group enhances its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes .
Propiedades
Número CAS |
91092-79-4 |
|---|---|
Fórmula molecular |
C11H9NO3S |
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
7-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO3S/c1-16-6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |
Clave InChI |
NIEOMTOKTLFKCZ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11874956.png)









